molecular formula C16H31NO2 B1400847 2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol CAS No. 175974-43-3

2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol

Cat. No.: B1400847
CAS No.: 175974-43-3
M. Wt: 269.42 g/mol
InChI Key: VMKSHTWVLKOWJE-UHFFFAOYSA-N
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Description

2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol is an organic compound with the molecular formula C16H31NO2 It is a derivative of ethanol, where the hydroxyl group is substituted with a dicyclohexylaminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol typically involves the reaction of dicyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Dicyclohexylamine with Ethylene Oxide:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity of the product. The key steps include:

    Raw Material Preparation: Ensuring the purity of dicyclohexylamine and ethylene oxide.

    Reaction Control: Maintaining the reaction temperature and pressure within specified limits.

    Product Isolation: Using distillation or crystallization techniques to isolate the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, Chromium trioxide

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction

      Reagents: Lithium aluminum hydride, Sodium borohydride

      Conditions: Anhydrous conditions, room temperature

  • Substitution

      Reagents: Alkyl halides, Acyl chlorides

      Conditions: Basic medium, room temperature

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: Similar structure but with dimethylamino group instead of dicyclohexylamino group.

    2-[2-(Ethylamino)ethoxy]ethanol: Contains an ethylamino group instead of dicyclohexylamino group.

Uniqueness

2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol is unique due to its bulky dicyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where such properties are desired.

Properties

IUPAC Name

2-[2-(dicyclohexylamino)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO2/c18-12-14-19-13-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h15-16,18H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKSHTWVLKOWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCOCCO)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734111
Record name 2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175974-43-3
Record name 2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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